molecular formula C12H12BrNO2 B559583 N-(4-Bromobutyl)phthalimide CAS No. 5394-18-3

N-(4-Bromobutyl)phthalimide

Cat. No. B559583
CAS RN: 5394-18-3
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
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Patent
US07501518B2

Procedure details

To a hot solution (90° C.) of dibromobutane (1.50 kg, 6.95 mol) in dimethylformamide (1.7 L) was added potassium phthalimide (329 g, 1.74 mol). The solution was stirred at 90° C. for 5 hours. The solution was cooled to room temperature prior to the addition of water (900 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L). The organic layer was dried (MgSO4) and concentrated under reduced pressure. Hexane (3.0 L) was added to the residue and the solid (mostly diphthalimide side product) was filtered. Hexane (1.0 L) was added to the filtrate and the resulting mixture was placed at −20° C. for 1.5 hours. the precipitate was filtered and dried under vacuum to afford 285 g (58%) of 2-(4-bromo-butyl)-isoindole-1,3-dione as white solid. 1H NMR (CDCl3) δ 1.75-7.95 (m, 4H), 3.44 (t, 2H, J=6.5 Hz), 3.71 (t, 2H, J=6.5 Hz), 7.65-7.75 (m, 2H), 7.80-7.90 (m, 2H). 13C NMR (CDCl3) δ 27.64, 30.22, 33.26, 37.35, 123.68, 132.42, 134.42, 168.79.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](C)[CH:3](Br)[CH3:4].C1(=O)NC(=O)[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K].[OH2:19].[CH3:20][N:21]([CH3:24])[CH:22]=[O:23]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:20][N:21]1[C:24](=[O:19])[C:8]2[C:16](=[CH:15][CH:14]=[CH:13][CH:9]=2)[C:22]1=[O:23] |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
1.5 kg
Type
reactant
Smiles
BrC(C(C)Br)C
Name
Quantity
329 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
1.7 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
900 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 90° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×500 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane (3.0 L) was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid (mostly diphthalimide side product) was filtered
ADDITION
Type
ADDITION
Details
Hexane (1.0 L) was added to the filtrate
WAIT
Type
WAIT
Details
the resulting mixture was placed at −20° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCCCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 285 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.